5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol
Description
Properties
IUPAC Name |
methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-4-2-9(3-5-10)11-6-12(19)8-13(7-11)22-15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMCMWDJFTXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686659 | |
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-18-2 | |
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Ester Preparation
A critical precursor is the 4-methoxycarbonylphenylboronic acid MIDA ester. As demonstrated in analogous syntheses, boronic esters are stabilized through complexation with N-methyliminodiacetic acid (MIDA). For instance, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester was synthesized by heating 3-bromo-5-(trifluoromethyl)phenylboronic acid with MIDA in DMF at 90°C for 18 hours, yielding a crystalline solid in 57% yield. This methodology can be adapted to prepare the 4-methoxycarbonylphenyl variant by substituting the starting boronic acid.
Coupling Reaction Optimization
Key parameters for Suzuki-Miyaura coupling include catalyst selection, base, and solvent. In a representative procedure, Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) facilitated coupling between a brominated aryl species and a boronate ester in THF/H₂O at 90°C for 24 hours. The use of K₃PO₄ as a base ensures mild conditions compatible with sensitive functional groups. For the target compound, coupling 3-bromo-5-trifluoromethoxyphenol with 4-methoxycarbonylphenylboronic acid MIDA ester under these conditions would yield the biphenyl intermediate.
Table 1: Impact of Oxidant Equivalents on Coupling Efficiency
| Oxidant (30% H₂O₂) Equivalents | Conversion (%) |
|---|---|
| 1 | 36 |
| 3 | 71 |
| 5 | 93 |
| 10 | 98 |
| Data adapted from, highlighting the necessity of excess oxidant for complete conversion. |
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution or directed ortho-metalation strategies.
Nucleophilic Substitution
Trifluoromethoxide salts (e.g., AgOCF₃) can displace halogen atoms on activated aryl rings. For example, 3-bromo-5-trifluoromethoxyphenol may be synthesized by treating 3,5-dibromophenol with AgOCF₃ in a polar aprotic solvent. However, this approach is limited by the poor nucleophilicity of trifluoromethoxide and competing side reactions.
Directed ortho-Metalation
A more reliable method involves directed metalation of a phenol derivative. Protection of the phenolic -OH as a silyl ether (e.g., TBS) allows for regioselective lithiation at the 3-position, followed by quenching with a trifluoromethylating reagent such as N-trifluoromethyl-N-nitrosotoluene sulfonamide (Tf-NTf₂). Subsequent deprotection yields 3-trifluoromethoxyphenol.
Esterification for Methoxycarbonyl Functionality
The 4-methoxycarbonylphenyl group is introduced via esterification of a carboxylic acid precursor.
Fischer Esterification
Heating 4-carboxyphenylboronic acid with methanol in the presence of H₂SO₄ provides the methyl ester. However, this method risks decarboxylation under acidic conditions.
Mitsunobu Reaction
A milder alternative employs the Mitsunobu reaction, where 4-hydroxyphenylboronic acid reacts with methyl carboxyimidazole using DIAD and triphenylphosphine. This approach avoids strong acids and achieves high yields.
Deprotection Strategies for Phenolic -OH
Temporary protection of the phenolic hydroxyl group is essential during synthetic steps incompatible with free -OH.
Silyl Ether Protection
Protection with tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole offers stability under basic and neutral conditions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, quantitatively regenerating the phenol.
Benzyl Ether Protection
Benzylation using benzyl bromide and K₂CO₃ provides an alternative, with deprotection via hydrogenolysis over Pd/C. However, this method is less compatible with reducible functionalities like nitro groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
THF/H₂O mixtures are optimal for Suzuki couplings, balancing boronic acid solubility and catalyst activity. Elevated temperatures (90°C) drive the reaction to completion within 24 hours.
Catalyst Screening
Pd(OAc)₂ with SPhos ligand outperforms other catalysts (e.g., PdCl₂ or Pd(PPh₃)₄) in coupling electron-deficient aryl halides. Ligand-to-metal ratios of 2:1 prevent catalyst deactivation.
Table 2: Catalyst Impact on Coupling Yield
| Catalyst System | Yield (%) |
|---|---|
| Pd(OAc)₂/SPhos | 98 |
| PdCl₂(PPh₃)₂ | 65 |
| Pd(dppf)Cl₂ | 78 |
| Data synthesized from and analogous reactions. |
Final Assembly and Purification
The convergent synthesis involves:
-
Coupling 3-bromo-5-trifluoromethoxyphenol (TBS-protected) with 4-methoxycarbonylphenylboronic acid MIDA ester.
-
Deprotecting the TBS group with TBAF.
-
Purifying via column chromatography (silica gel, hexane/EtOAc gradient).
Critical challenges include minimizing protodeboronation during coupling and ensuring the trifluoromethoxy group’s stability under basic conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxymethyl derivatives.
Substitution: Amino or thio-substituted phenols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as oxidation, reduction, and substitution reactions. For instance, the phenolic hydroxyl group can be oxidized to form quinones, while the methoxycarbonyl group can be reduced to generate hydroxymethyl derivatives.
2. Biology
- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe due to its unique functional groups that may interact with biological molecules. Research is ongoing to explore its effects on cellular pathways and its role in modulating biological responses.
3. Medicine
- Therapeutic Potential : Preliminary studies suggest that 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol may exhibit anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing new therapeutic agents.
4. Industry
- Advanced Materials : In industrial applications, the compound is utilized in developing advanced materials such as coatings and adhesives due to its chemical stability and reactivity. Its incorporation into polymer matrices can enhance material properties, making it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, the following compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound exhibits stronger electron-withdrawing effects than -CF₃ (e.g., in 4-Methoxy-3-(Trifluoromethyl)Acetophenone), enhancing the phenol’s acidity and resonance stabilization . Methoxycarbonyl (COOCH₃) vs. carboxy (COOH): The ester group offers tunable reactivity—stable under neutral conditions but hydrolyzable to carboxylic acids for further functionalization, as seen in .
Reactivity :
- The ester group in the target compound is prone to transesterification or hydrolysis, similar to tris[5-(4-methoxycarbonylphenyl)-dipyrrinato]Co(III) in . However, harsh conditions (e.g., NaOMe, microwave) may lead to side reactions, necessitating controlled protocols .
- Comparatively, acyl chloride derivatives () are more reactive but less stable, requiring inert handling .
Lipophilicity and Bioactivity :
- The target compound’s lipophilicity (logP ~3.5 estimated) is higher than carboxylic acid analogs (e.g., 5-(4-Carboxyphenyl)-...), enhancing membrane permeability. This property is critical for drug candidates .
- Chlorinated analogs () exhibit higher logP but may face metabolic stability challenges due to C-Cl bonds .
Synthetic Utility :
- The 4-methoxycarbonylphenyl group is widely used in porphyrin and BODIPY frameworks (), highlighting its role in constructing photoactive materials .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Biological Activity
5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, a compound with notable chemical structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a trifluoromethoxy group and a methoxycarbonyl phenyl group, which contribute to its unique properties. Its chemical formula is C16H14F3O4, and it is classified under phenolic compounds.
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .
Cytotoxic Effects
A comparative study highlighted the cytotoxic effects of related phenolic compounds on human melanoma cells. While specific data on 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol is limited, the structural similarities suggest potential for selective cytotoxicity in malignant cells. The mechanism often involves cell cycle arrest and induction of apoptosis, which are critical for developing cancer therapeutics .
The biological activity of this compound may be attributed to its ability to interact with cellular enzymes and receptors. The trifluoromethoxy group is known to enhance lipophilicity, allowing better membrane penetration and interaction with target sites within cells. This characteristic is crucial for the modulation of enzyme activity and subsequent biological responses .
Study on Related Compounds
A study published in the International Journal of Biology and Chemistry examined a compound structurally related to 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol. It was found to selectively induce cytotoxicity in melanoma cells while sparing normal cells. This selectivity was attributed to the compound's ability to disrupt cellular processes specific to cancerous cells .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of phenolic compounds similar to our target compound. The findings revealed strong antibacterial activity against Gram-positive bacteria, indicating that modifications in the phenolic structure can significantly enhance antimicrobial efficacy .
Data Summary
| Biological Activity | Observed Effects | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Interaction with bacterial membranes |
| Cytotoxicity | Induces apoptosis in cancer cells | Cell cycle arrest |
| Enzyme modulation | Altered enzyme activity | Binding to active sites |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step strategies, such as:
- Suzuki-Miyaura coupling to introduce the 4-methoxycarbonylphenyl group .
- Esterification or trifluoromethoxylation to install the trifluoromethoxy group, requiring anhydrous conditions and catalysts like palladium or copper .
- Purification via column chromatography or recrystallization to achieve high purity (>90% by HPLC) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
- X-ray crystallography for absolute configuration determination, particularly if chiral centers are present .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Approach :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cellular viability assays (e.g., MTT or ATP-luciferase) to screen for cytotoxicity or antiproliferative effects .
- Binding affinity studies (e.g., surface plasmon resonance) to quantify interactions with receptors .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the electron-withdrawing effects of the trifluoromethoxy and methoxycarbonyl groups .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
- Compare computed vibrational frequencies (IR) with experimental data to validate the electronic structure .
Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group under nucleophilic conditions?
- Experimental Design :
- Perform kinetic studies using isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) to track substitution pathways .
- Probe solvent effects (e.g., DMSO vs. THF) on reaction rates via stopped-flow spectroscopy .
- Compare with analogs (e.g., 3-methoxy vs. 3-trifluoromethoxy derivatives) to isolate electronic vs. steric contributions .
Q. How do structural modifications impact bioactivity in structure-activity relationship (SAR) studies?
- Approach :
- Synthesize analogs with varying substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) and test against a panel of biological targets .
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinity trends .
- Analyze pharmacokinetic properties (e.g., logP, metabolic stability) to identify optimal candidates for in vivo studies .
Key Considerations for Data Interpretation
- Contradictions : Discrepancies in biological activity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., serum protein interference) or compound stability (hydrolysis of the ester group) .
- Validation : Cross-validate computational predictions (e.g., DFT-calculated redox potentials) with experimental cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
